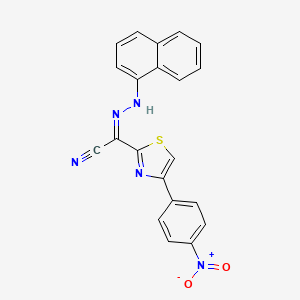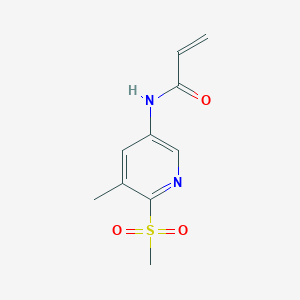
N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide, also known as MMSPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMSPA is a pyridine derivative that has a unique chemical structure, making it an interesting compound to study. In
Wirkmechanismus
The mechanism of action of N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide in lab experiments is its relative ease of synthesis. This compound can be synthesized using a variety of methods, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, making it important to use caution when handling the compound.
Zukünftige Richtungen
There are several future directions for research on N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide. One direction is the development of new anti-cancer drugs based on the structure of this compound. Another direction is the synthesis of new materials using this compound as a building block. Additionally, further studies on the mechanism of action of this compound are needed to fully understand its potential applications in various fields.
Synthesemethoden
N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-acetyl-5-methylpyridine with methylsulfonyl chloride and propargylamine. The reaction proceeds via an intermediate, which is then converted to this compound by the addition of a base. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(5-Methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-cancer properties, making it a potential candidate for the development of new anti-cancer drugs. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties. In organic synthesis, this compound can be used as a reagent for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-(5-methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-4-9(13)12-8-5-7(2)10(11-6-8)16(3,14)15/h4-6H,1H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTYGGWNZBSNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


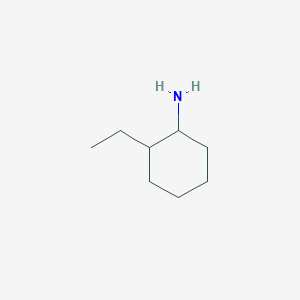
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2793330.png)
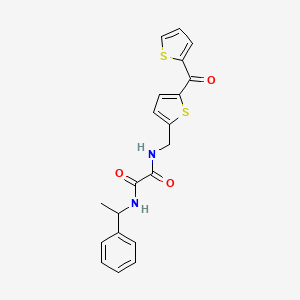
![6-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2793333.png)
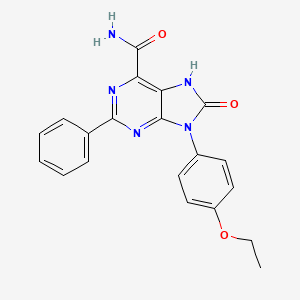
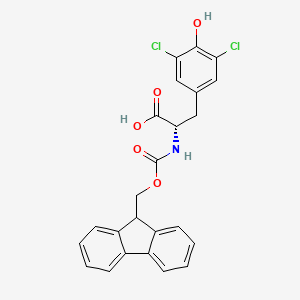
![N-methyl-N-[(2-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2793338.png)
![2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2793342.png)
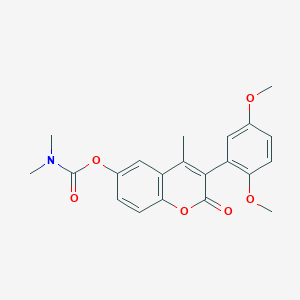
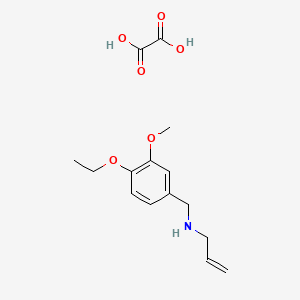
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793347.png)
![3-Chloro-4-[2-hydroxyethyl(methyl)amino]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2793350.png)
